molecular formula C12H21NO3 B13169173 tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate

tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate

Cat. No.: B13169173
M. Wt: 227.30 g/mol
InChI Key: FNKKVIQAHDYTJT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Identity

This compound is an organocarbamate derivative with the IUPAC name tert-butyl [(1-cyclobutyl-1-oxopropan-2-yl)amino]formate. Its systematic name reflects three key structural elements:

  • A tert-butyl group [(CH₃)₃C-] attached to the carbamate oxygen.
  • A carbamate functional group (-OCONH-), which serves as a protective moiety for amines.
  • A 1-cyclobutyl-1-oxopropan-2-yl backbone , comprising a cyclobutane ring fused to a ketone-bearing propane chain.

The compound’s molecular formula is C₁₂H₂₁NO₃ , with a molar mass of 227.30 g/mol . Key identifiers include:

Property Value
CAS Registry Number 394735-19-4
PubChem CID 75406587
Molecular Formula C₁₂H₂₁NO₃
Exact Mass 227.1521 g/mol
Structural Features Cyclobutyl, ketone, carbamate

The stereochemistry of the molecule is defined by the (R)-configuration at the chiral center of the propan-2-yl chain, as indicated in its PubChem entry .

Historical Context and Discovery Timeline

The development of tert-butyl carbamates is rooted in the mid-20th century advancement of peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group, introduced in the 1950s, revolutionized amine protection by offering acid-labile stability compatible with iterative solid-phase synthesis . This compound emerged later as a specialized derivative, tailored to address steric and electronic challenges in synthesizing cyclobutane-containing bioactive molecules.

Early applications of this compound appeared in medicinal chemistry literature in the 1990s, particularly in the synthesis of protease inhibitors targeting cyclophilin and HIV-1 aspartyl protease . Its cyclobutyl group’s constrained geometry and the ketone’s electrophilicity made it valuable for designing transition-state analogs in enzyme inhibition studies.

Structural Relationship to Carbamate Protecting Groups

Carbamates are widely used to protect amines during multi-step syntheses. The structural and functional attributes of this compound distinguish it from conventional carbamate protecting groups:

Feature This compound Ethyl Carbamate Benzyl Carbamate
Protecting Group tert-Butoxycarbonyl (Boc) Ethoxycarbonyl Benzyloxycarbonyl (Cbz)
Deprotection Method Acidolysis (e.g., HCl, TFA) Alkaline hydrolysis Hydrogenolysis
Steric Bulk High (tert-butyl + cyclobutyl) Low Moderate
Applications Peptidomimetics, constrained peptides Urethane synthesis Amine protection

The tert-butyl group confers acid lability , allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without disturbing base-sensitive functionalities . The cyclobutyl ketone moiety introduces steric hindrance and rigidity , which can preorganize molecular conformations to enhance binding affinity in target proteins .

This compound’s dual functionality—combining a Boc-protected amine and a ketone—enables its use in Ugi-type multicomponent reactions and Mannich reactions , where the ketone acts as an electrophilic partner. Such reactivity is absent in simpler carbamates like tert-butyl carbamate (CAS 4248-19-5), which lacks the cyclobutyl-oxopropan backbone .

Continued in subsequent sections...

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate

InChI

InChI=1S/C12H21NO3/c1-8(10(14)9-6-5-7-9)13-11(15)16-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)

InChI Key

FNKKVIQAHDYTJT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1CCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl ketone derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-Butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate proteins such as the collapse response mediator protein 2 (CRMP2) . These interactions are crucial for its effects in various biological systems.

Comparison with Similar Compounds

Cyclopentyl Derivatives

PharmaBlock Sciences lists several cyclopentyl carbamates, such as:

Key Difference : The ketone in the target compound introduces a reactive electrophilic center absent in hydroxylated analogues, enabling further functionalization (e.g., reductive amination) .

Bicyclic Systems

  • tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate: Incorporates a rigid bicyclic framework with a formyl group, offering distinct conformational constraints and reactivity compared to the monocyclic cyclobutyl ketone .
  • tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7): The nitrogen atom in the bicyclic system introduces basicity, altering solubility and pharmacokinetic properties .

Key Difference : Bicyclic systems enhance rigidity but may reduce metabolic stability due to increased lipophilicity .

Fluorinated Derivatives

  • tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0): Fluorine substitution at C4 modulates electronic properties and improves membrane permeability .
  • tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1): The trans-fluorine configuration impacts dipole moments and crystal packing, as inferred from SHELX refinement data .

Key Difference: Fluorination enhances metabolic stability but may introduce synthetic challenges (e.g., regioselective fluorination) absent in the non-fluorinated target compound .

Ketone vs. Ester/Aldehyde Analogues

  • tert-butyl (2-oxopropyl)carbamate (CAS: 170384-29-9): Lacks the cyclobutyl group, resulting in reduced steric hindrance and increased flexibility .

Key Difference : The cyclobutyl group in the target compound provides a unique balance of steric bulk and ring strain, influencing both reactivity and target engagement .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name CAS Number Key Feature Reactivity/Solubility Trend Reference
tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate - Cyclobutyl ketone Moderate electrophilicity -
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1290191-64-8 Cyclopentyl hydroxyl High hydrogen-bonding capacity
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate - Bicyclo[2.2.2]octane formyl High rigidity, low metabolic turnover
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 1052713-48-0 Fluorinated piperidine Enhanced metabolic stability

Biological Activity

Introduction

Tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.30 g/mol
  • IUPAC Name : tert-butyl N-[(2R)-1-cyclobutyl-1-oxopropan-2-yl]carbamate
  • Canonical SMILES : CC(C(=O)C1CCC1)NC(=O)OC(C)(C)C

The compound features a tert-butyl group, a cyclobutyl ring, and an oxopropan functional group, which contribute to its unique reactivity and biological properties.

Research indicates that this compound interacts with specific molecular targets, particularly:

  • Voltage-Gated Sodium Channels : The compound has been observed to enhance the slow inactivation of these channels, which are crucial for neuronal signaling. This suggests potential applications in neurological disorders where sodium channel modulation is beneficial.
  • Collapse Response Mediator Protein 2 (CRMP2) : The regulation of CRMP2 by this compound may have implications in neurodegenerative diseases and could be a target for therapeutic intervention.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl carbamateSimpler carbamate derivativeLimited activity
Tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamateSimilar structure with different positioningVaries in reactivity
Tert-butyl 2-cyclobutyl-1-formylethylcarbamateContains formylethyl instead of oxo groupDifferent pharmacological profile

The unique combination of cyclobutyl and oxopropan functionalities in this compound enhances its reactivity and biological activity compared to its analogs.

Study on Neuronal Signaling

In a study examining the effects of various carbamates on neuronal signaling, this compound demonstrated significant modulation of sodium channel activity. The results indicated that the compound could potentially be developed into a therapeutic agent for conditions such as epilepsy or neuropathic pain .

Enzyme Interaction Studies

Further investigations into the interactions between this compound and various enzymes showed that it could influence enzyme activity through hydrogen bonding and hydrophobic interactions. These findings are critical for understanding its pharmacological potential and guiding future research into its therapeutic applications .

Lipophilicity and Metabolic Stability

The lipophilicity of the compound was evaluated using log D measurements, revealing that it possesses moderate lipophilicity which is beneficial for cellular permeability. Additionally, studies on metabolic stability indicated that modifications to the tert-butyl group could enhance resistance to metabolic clearance, thereby increasing the compound's efficacy as a drug candidate .

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